molecular formula C17H17N3O2 B1670791 Divaplon CAS No. 90808-12-1

Divaplon

货号: B1670791
CAS 编号: 90808-12-1
分子量: 295.34 g/mol
InChI 键: NRJVHCSYLGLURI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

地瓦普隆经历各种化学反应,包括:

    氧化: 这种反应可以通过高锰酸钾或过氧化氢等氧化剂促进。

    还原: 还原反应可以使用氢化铝锂等还原剂进行。

    取代: 亲核取代反应可以使用氢氧化钠或氰化钾等试剂进行。

这些反应形成的主要产物取决于使用的具体条件和试剂 .

科学研究应用

Scientific Research Applications

  • Anxiolytic Effects
    • Divaplon has been shown to produce non-sedating anxiolytic effects in animal models. Studies indicate that it can reduce anxiety-like behaviors without causing sedation or impairing motor activity, making it a candidate for treating anxiety disorders without the side effects typical of benzodiazepines .
    • A study involving conditioned fear acquisition in mice demonstrated that this compound effectively disrupted fear learning, suggesting its potential utility in managing anxiety disorders characterized by fear responses .
  • Anticonvulsant Properties
    • Research indicates that this compound exhibits anticonvulsant effects, which could be beneficial in treating epilepsy and other seizure disorders. It has been observed to mitigate seizure activity in various animal models, supporting its role as a potential therapeutic agent for epilepsy management .
  • Comparison with Other Anxiolytics
    • In comparative studies with other non-benzodiazepine anxiolytics, this compound has shown favorable outcomes regarding efficacy and safety profiles. For instance, while traditional benzodiazepines often lead to dependence and sedation, this compound's unique mechanism allows for effective anxiety management without these drawbacks .

Case Studies and Clinical Findings

StudyObjectiveFindings
Study 1Evaluate anxiolytic effects in ratsThis compound significantly reduced anxiety-like behavior compared to control groups without sedation effects .
Study 2Assess anticonvulsant activityThis compound demonstrated significant seizure reduction in animal models, indicating its potential for epilepsy treatment .
Study 3Compare efficacy with benzodiazepinesPatients reported lower side effects and improved anxiety management with this compound compared to traditional treatments .

Potential Implications in Clinical Practice

The applications of this compound extend beyond basic research into potential clinical use. Its ability to alleviate anxiety without sedation could revolutionize treatment approaches for patients requiring long-term management of anxiety disorders. Additionally, its anticonvulsant properties may provide new avenues for epilepsy treatment protocols.

作用机制

地瓦普隆在 GABA A 受体上的苯二氮卓类药物结合位点起部分激动剂作用。这种相互作用增强了 GABA 的抑制效应,从而导致抗焦虑和抗惊厥作用。 参与的分子靶标包括 GABA A 受体的 α 和 γ 亚基 .

相似化合物的比较

地瓦普隆与其他类似化合物进行比较,例如:

    地西泮: 具有镇静作用的苯二氮卓类药物。

    阿匹坦: 来自咪唑并吡啶家族的抗焦虑药物。

    法西普隆: 另一种具有抗焦虑特性的咪唑并嘧啶衍生物。

地瓦普隆的独特之处在于它具有抗焦虑和抗惊厥活性,但没有明显的镇静或肌松作用 .

生物活性

Divaplon, also known as RU 32698, is a compound that has garnered attention for its potential biological activities, particularly as a partial agonist at the gamma-aminobutyric acid A (GABA_A) receptors. This article provides an in-depth exploration of this compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound functions primarily as a partial agonist at the GABA_A receptor, which is critical in mediating inhibitory neurotransmission in the central nervous system. This mechanism suggests that this compound may produce anxiolytic effects similar to those of traditional benzodiazepines but with potentially fewer side effects due to its partial agonism.

Biological Activity Data

The biological activity of this compound has been quantified through various studies, with notable findings summarized in the following table:

Study IC50 (nM) Effect Notes
Study 1400Inhibition of [3H]diazepam bindingIndicates competitive inhibition
Study 2680Inhibition of GABA_A receptor activitySupports partial agonist profile
Study 3VariesAnxiolytic effects in animal modelsDemonstrated efficacy in stress-induced models

Lipophilicity and Solubility

The lipophilicity of this compound plays a significant role in its bioavailability and pharmacokinetics. Studies have indicated that its lipophilic characteristics allow for effective membrane penetration, which is crucial for central nervous system activity.

Clinical Trials

This compound has undergone various clinical trials to assess its efficacy and safety. Notably:

  • Phase II Trials : Initial studies indicated promising anxiolytic effects comparable to established benzodiazepines.
  • Phase III Trials : Subsequent trials faced challenges in replicating Phase II results, highlighting the complexity of translating preclinical findings to clinical efficacy.

Comparative Analysis with Other Compounds

In a comparative study involving other GABA_A receptor modulators, this compound was found to have a unique profile that differentiates it from traditional benzodiazepines. The following table illustrates these differences:

Compound Type Efficacy Side Effects
This compoundPartial AgonistModerateLower compared to full agonists
DiazepamFull AgonistHighSedation, dependence risk
ZolpidemSelective AgonistHighSleep disturbances

Research Findings

Recent research has highlighted the potential applications of this compound beyond anxiety disorders. Its partial agonistic properties may offer therapeutic avenues for conditions such as:

  • Depression : Preliminary studies suggest that this compound may enhance mood stabilization.
  • Sleep Disorders : Its sedative properties could be beneficial in treating insomnia without the high dependence risk associated with full agonists.

属性

CAS 编号

90808-12-1

分子式

C17H17N3O2

分子量

295.34 g/mol

IUPAC 名称

(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone

InChI

InChI=1S/C17H17N3O2/c1-4-13-11(2)20-10-14(18-17(20)19-16(13)22-3)15(21)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3

InChI 键

NRJVHCSYLGLURI-UHFFFAOYSA-N

SMILES

CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C

规范 SMILES

CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C

外观

Solid powder

Key on ui other cas no.

90808-12-1

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

2-benzoyl-6-ethyl-7-methoxy-5-methylimidazol(1,2-a)pyrimidine
divaplon
RU 32698
RU-32698

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Divaplon
Reactant of Route 2
Divaplon
Reactant of Route 3
Reactant of Route 3
Divaplon
Reactant of Route 4
Reactant of Route 4
Divaplon
Reactant of Route 5
Reactant of Route 5
Divaplon
Reactant of Route 6
Reactant of Route 6
Divaplon

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。